![molecular formula C22H28N2O2S B6081939 2-{[(3-methylphenyl)carbonyl]amino}-N,N-dipropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6081939.png)
2-{[(3-methylphenyl)carbonyl]amino}-N,N-dipropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
2-{[(3-methylphenyl)carbonyl]amino}-N,N-dipropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopenta[b]thiophene core, which is known for its stability and unique electronic properties, making it a valuable candidate for research in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-methylphenyl)carbonyl]amino}-N,N-dipropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the cyclopenta[b]thiophene core. This can be achieved through a series of cyclization reactions, followed by functionalization to introduce the desired substituents. Common reagents used in these reactions include organolithium compounds, halogenating agents, and amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-methylphenyl)carbonyl]amino}-N,N-dipropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl or amine groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.
Biology: This compound may serve as a probe or ligand in biochemical studies, helping to elucidate the function of specific proteins or enzymes.
Industry: Its stability and electronic properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or photovoltaic devices.
Mechanism of Action
The mechanism of action of 2-{[(3-methylphenyl)carbonyl]amino}-N,N-dipropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
Allylamine: An organic compound with a similar amine functional group, used in the synthesis of pharmaceuticals and polymers.
tert-Butylamine: Another amine compound, used in various chemical syntheses and as a building block for more complex molecules.
2,2’-Bipyridyl: A bidentate ligand commonly used in coordination chemistry and catalysis.
Uniqueness
2-{[(3-methylphenyl)carbonyl]amino}-N,N-dipropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide stands out due to its cyclopenta[b]thiophene core, which imparts unique electronic properties and stability. This makes it particularly valuable for applications in materials science and electronic devices, where such properties are highly sought after.
Properties
IUPAC Name |
2-[(3-methylbenzoyl)amino]-N,N-dipropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2S/c1-4-12-24(13-5-2)22(26)19-17-10-7-11-18(17)27-21(19)23-20(25)16-9-6-8-15(3)14-16/h6,8-9,14H,4-5,7,10-13H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCQRZVLRUKRPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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